molecular formula C33H29NO B8243005 2,6-Dibenzhydryl-4-methoxyaniline

2,6-Dibenzhydryl-4-methoxyaniline

Cat. No.: B8243005
M. Wt: 455.6 g/mol
InChI Key: JEWCJMKABQBVIB-UHFFFAOYSA-N
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Description

2,6-Dibenzhydryl-4-methoxyaniline: is an organic compound with the molecular formula C₃₃H₂₉NO and a molecular weight of 455.589 g/mol . It is characterized by the presence of two benzhydryl groups and a methoxy group attached to an aniline core. This compound is known for its steric bulk and electronic properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibenzhydryl-4-methoxyaniline typically involves the alkylation of 4-methoxyaniline with benzhydrol. The reaction is carried out under acidic conditions, often using a strong acid like sulfuric acid to facilitate the formation of the desired product . The reaction can be summarized as follows: [ \text{4-methoxyaniline} + 2 \text{benzhydrol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibenzhydryl-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2,6-Dibenzhydryl-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibenzhydryl-4-methoxyaniline is primarily related to its ability to interact with various molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the benzhydryl groups provide steric bulk that can influence the binding affinity and selectivity of the compound . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dibenzhydryl-4-methylaniline: Similar in structure but with a methyl group instead of a methoxy group.

    2,6-Dibenzhydryl-4-chloroaniline:

    2,6-Dibenzhydryl-4-nitroaniline:

Uniqueness: 2,6-Dibenzhydryl-4-methoxyaniline is unique due to the presence of the methoxy group, which imparts specific electronic properties and reactivity patterns. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and the development of advanced materials .

Properties

IUPAC Name

2,6-dibenzhydryl-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29NO/c1-35-28-22-29(31(24-14-6-2-7-15-24)25-16-8-3-9-17-25)33(34)30(23-28)32(26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-23,31-32H,34H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCJMKABQBVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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